N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
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Description
The compound is a complex organic molecule that contains several functional groups, including a pyrazole ring, an oxadiazole ring, and a benzodioxine ring. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through multi-step organic reactions. For example, pyrazole rings can be formed through the reaction of hydrazines with 1,3-diketones .Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple ring structures. The pyrazole and oxadiazole rings are both heterocyclic rings, meaning they contain atoms other than carbon, which can influence the compound’s reactivity .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, we can infer some potential reactions based on the functional groups present. For example, the pyrazole ring might undergo reactions at the nitrogen atoms, such as alkylation or acylation .Scientific Research Applications
- The compound’s structure suggests potential use as an energetic material. Researchers have synthesized derivatives based on this compound, such as N,N,1-trimethyl-3,5-dinitro-1H-pyrazol-4-amine and others. These derivatives exhibit promising melting points and thermal stability, making them suitable candidates for melt-castable explosives . Given the need for safer and more efficient explosives, this application is of significant interest.
- Some pyrazole-bearing compounds, including derivatives of the compound , have demonstrated potent antileishmanial activity. In vitro studies have highlighted their effectiveness against Leishmania parasites. Further research could explore their mechanism of action and potential as antileishmanial drugs .
- Indole derivatives, including pyrazole-based compounds, have been investigated for their antimalarial properties. While not directly related to the compound , understanding the broader pharmacological potential of similar structures can inform drug development. Further studies could assess the compound’s efficacy against malaria parasites .
- Specific derivatives of the compound, such as (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide, have shown anti-inflammatory and analgesic properties. These findings suggest potential applications in pain management and inflammation control .
- Researchers have performed molecular simulations to understand the compound’s binding interactions. For instance, compound 13 exhibited desirable fitting patterns in the active site of LmPTR1, a potential target. Investigating its binding free energy and interactions can guide drug design efforts .
Energetic Materials and Explosives
Antileishmanial Activity
Antimalarial Evaluation
Anti-Inflammatory and Analgesic Activities
Molecular Simulation Studies
properties
IUPAC Name |
N-[5-(2,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O4/c1-9-7-10(21(2)20-9)15-18-19-16(25-15)17-14(22)13-8-23-11-5-3-4-6-12(11)24-13/h3-7,13H,8H2,1-2H3,(H,17,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKQXQOAXHODBLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C2=NN=C(O2)NC(=O)C3COC4=CC=CC=C4O3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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